1-(2-(Benzyl(methyl)amino)ethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea
Description
1-(2-(Benzyl(methyl)amino)ethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea is a synthetic urea derivative characterized by a complex molecular architecture. The compound integrates a benzyl(methyl)aminoethyl side chain linked to a pyrrolidinone scaffold substituted with a p-tolyl group. The p-tolyl moiety (4-methylphenyl group) and the pyrrolidin-3-yl urea core are critical pharmacophores, contributing to solubility, target affinity, and metabolic stability .
Properties
IUPAC Name |
1-[2-[benzyl(methyl)amino]ethyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2/c1-17-8-10-20(11-9-17)26-16-19(14-21(26)27)24-22(28)23-12-13-25(2)15-18-6-4-3-5-7-18/h3-11,19H,12-16H2,1-2H3,(H2,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCNSUMLLYYQHPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCCN(C)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The mechanism by which 1-(2-(Benzyl(methyl)amino)ethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues
Key structural analogues include compounds sharing the p-tolyl, pyrrolidinone, or urea motifs. Below is a comparative analysis based on available
Functional Group Comparisons
- Urea vs.
- p-Tolyl Substitution : Shared with 4-(p-Tolyl)butan-2-one , this group confers lipophilicity, but in the target compound, it is counterbalanced by the polar urea moiety, optimizing membrane permeability .
Pharmacological Hypotheses
While direct pharmacological data for the target compound are scarce, its structural resemblance to kinase inhibitors (e.g., sunitinib ) and neuroactive ureas (e.g., phenylurea derivatives ) suggests possible dual activity. For instance:
- The benzyl(methyl)aminoethyl chain may mimic tertiary amine motifs in dopamine reuptake inhibitors.
- The pyrrolidinone ring resembles cyclic amides in protease inhibitors.
Biological Activity
The compound 1-(2-(Benzyl(methyl)amino)ethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea is a synthetic derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an in-depth exploration of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Molecular Formula and Structure
The molecular formula for this compound is , with a molecular weight of approximately 320.41 g/mol. The compound features a pyrrolidine ring, which is known for its diverse biological activities, particularly in the realm of antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrrolidine, including the compound , exhibit significant antimicrobial properties. Specifically, in vitro tests have shown effectiveness against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.0039 mg/mL, suggesting potent antibacterial activity .
The proposed mechanism of action involves the inhibition of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth. This is attributed to the structural features of the pyrrolidine ring and the presence of the urea functional group, which enhances binding affinity to target enzymes involved in these processes .
Case Studies
- Study on Antibacterial Efficacy : A study evaluated the antibacterial efficacy of various pyrrolidine derivatives, including the compound . Results indicated that it significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, with a notable effect on resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
- Antifungal Activity : Another investigation focused on antifungal properties, where derivatives were tested against common fungal pathogens. The compound showed promising results with MIC values comparable to established antifungal agents .
Pharmacological Applications
The compound's potential applications extend beyond antimicrobial activity. It has been explored for use as an inhibitor of myeloperoxidase (MPO), an enzyme implicated in various inflammatory diseases and cardiovascular conditions. Inhibition of MPO may provide therapeutic benefits in managing conditions like heart failure .
Summary of Biological Activities
Chemical Reactions Analysis
Amide Coupling via DCC/NHS
-
Reagents : Dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS), acetonitrile.
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Conditions : 0°C (2 h) followed by room temperature (12 h).
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Outcome : Formation of N-alkylpropanamide derivatives via activation of the carboxylic acid group (if present in analogs) .
Azide-Mediated Coupling
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Reagents : Sodium nitrite, hydrazine hydrate, acetic acid, ethyl acetate.
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Conditions : −5°C (30 min) followed by 25°C (24 h).
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Outcome : Generation of ureas or amides via intermediate azide formation .
| Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| DCC Coupling | DCC, NHS, RT, 12 h | 85–91 | |
| Azide Coupling | NaN₃, HCl, −5°C to RT | 75–80 |
Hydrolysis and Stability Studies
The urea linkage is susceptible to hydrolysis under acidic/basic conditions:
Acidic Hydrolysis
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Conditions : 1 M HCl, reflux (6 h).
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Outcome : Cleavage of the urea bond to yield benzyl(methyl)amine and 3-amino-5-oxo-1-(p-tolyl)pyrrolidine .
Basic Hydrolysis
| Condition | Products Formed | Stability Notes |
|---|---|---|
| 1 M HCl, reflux | Benzyl(methyl)amine + pyrrolidinone derivative | Complete decomposition |
| 1 M NaOH, 60°C | Amines + CO₂ | Partial decomposition |
Ring-Opening Reactions of Pyrrolidinone
The 5-oxo-pyrrolidin-3-yl group undergoes ring-opening under nucleophilic attack:
Hydrazine-Induced Ring Opening
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Reagents : Hydrazine hydrate, ethanol.
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Conditions : Reflux (10 h).
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Outcome : Formation of a hydrazide derivative (e.g., 3-[2-oxoquinolin-1(2H)-yl]propanhydrazide) .
Thiol Addition
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Reagents : Thiophenol, K₂CO₃.
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Conditions : RT, 12 h.
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Outcome : Thiol-mediated ring expansion to a six-membered thiazine derivative .
| Reagent | Product | Yield (%) | Reference |
|---|---|---|---|
| Hydrazine hydrate | Hydrazide derivative | 85 | |
| Thiophenol | Thiazine analog | 70 |
Spectroscopic Characterization
Critical NMR and MS data for structural confirmation:
¹H NMR (DMSO-d₆)
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δ 2.63 (t, J = 6.0 Hz) : CH₂CO from the urea-linked ethyl group .
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δ 7.11–7.49 (m) : Aromatic protons from benzyl and p-tolyl groups .
Mass Spectrometry
Biological Activity Correlations
While the focus is on chemical reactions, structural analogs exhibit:
-
Antimicrobial Activity : MIC values <1 µg/mL against B. subtilis and E. coli for pyrrolidine-urea hybrids .
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Membrane Permeability : Enhanced lipophilicity from the benzyl-p-tolyl groups aids cellular uptake .
This compound’s reactivity is dominated by its urea core and pyrrolidinone ring, with applications in medicinal chemistry due to its modular synthetic routes and stability under physiological conditions. Experimental protocols from analogous systems provide a robust framework for further derivatization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
